4-ethyl-N-(3-(propylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a tetrahydrobenzo[b]thiophene ring, a thiadiazole ring, and a carboxamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Tetrahydrobenzo[b]thiophene is a bicyclic compound with a thiophene ring fused with a cyclohexane ring . Thiadiazole is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Carboxamide is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be rigid and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thiophene and thiadiazole rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Microwave-Assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis techniques have been employed in the creation of compounds including the thiadiazole class for their potential medicinal properties. Specifically, molecules such as 1,3,4-thiadiazole have been synthesized and explored for antimicrobial, antilipase, and antiurease activities. This technique highlights the versatility and efficacy of thiadiazole derivatives in medicinal chemistry research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anti-Rheumatic Potential
Research into the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has revealed significant results. This compound, along with its metal complexes, has shown antioxidant, analgesic, and anti-rheumatic effects in vivo, indicating its potential in treating rheumatic conditions (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have demonstrated significant efficacy against bacterial and fungal strains, as well as notable antioxidant properties (Raghavendra et al., 2016).
Antitumor Activity
In the realm of cancer research, certain derivatives of tetrahydrobenzo[b]thiophene have been studied for their potential anticancer properties. For instance, compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated against human cancer cell lines, with several displaying potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).
Synthesis of Novel Heterocycles
Research into the synthesis of novel heterocycles using benzo[b]thiophene derivatives has been extensive. These studies have led to the creation of new chemical structures with potential therapeutic applications, demonstrating the chemical versatility and potential of these compounds in various medicinal contexts (Mohareb et al., 2004).
Antibacterial and Antifungal Agents
The synthesis of novel thiochroman-4-one derivatives, incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties, has shown promising antibacterial and antifungal activities. These compounds have demonstrated effectiveness against plant pathogens and fungi, indicating their potential as agricultural pesticides or antimicrobial agents (Yu et al., 2022).
Mechanism of Action
The compound also contains a carbamoyl group, which could potentially interact with various biological targets. For example, articaine, a compound that contains a similar structure (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-9-18-15(22)13-10-7-5-6-8-12(10)24-17(13)19-16(23)14-11(4-2)20-21-25-14/h3-9H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDYRODOQTZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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